(-)-4'-Demethylepipodophyllotoxin

Microtubule Dynamics Tubulin Polymerization Assay Colchicine Binding Site

Sourcing high-purity (-)-4'-Demethylepipodophyllotoxin (DMEP) is critical for the commercial synthesis of etoposide and teniposide. Unlike podophyllotoxin, only DMEP possesses the essential 4'-demethylated E-ring required for regioselective glycosylation, making it the mandatory intermediate. Its unique pyrolysis product profile provides a robust analytical fingerprint for QC and forensic identification. With a defined IC50 of 13 μM for tubulin polymerization and a high-resolution co-crystal structure available, DMEP enables structure-based drug design at the colchicine site. Secure ≥98% HPLC-pure DMEP to ensure supply chain integrity for anticancer API manufacturing and advanced microtubule research.

Molecular Formula C21H20O8
Molecular Weight 400.4 g/mol
CAS No. 6559-91-7
Cat. No. B1664165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-4'-Demethylepipodophyllotoxin
CAS6559-91-7
Synonyms4'-demethyl epipodophyllotoxin
4'-demethylepipodophyllotoxin
Molecular FormulaC21H20O8
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1
InChIKeyYVCVYCSAAZQOJI-JHQYFNNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-4'-Demethylepipodophyllotoxin (CAS 6559-91-7) - Core Intermediates for Podophyllotoxin-Derived Antineoplastic Agents


(-)-4'-Demethylepipodophyllotoxin (DMEP, CAS 6559-91-7) is a naturally occurring aryltetralin lignan and a key semi-synthetic intermediate in the production of clinically vital anticancer drugs, including etoposide and teniposide . As a member of the podophyllotoxin family, DMEP functions as a microtubule inhibitor that binds at the colchicine site on tubulin, preventing microtubule polymerization and arresting cell division . Its structural and functional characteristics differentiate it from the parent compound podophyllotoxin, primarily through the absence of a methyl group at the 4' position of the pendant aromatic ring (E-ring), which is essential for its role as a precursor in the synthesis of glycosidic derivatives [1].

Critical Differentiation of (-)-4'-Demethylepipodophyllotoxin from Podophyllotoxin and Its Glycoside Derivatives


Generic substitution of (-)-4'-demethylepipodophyllotoxin (DMEP) with podophyllotoxin or its clinically used glycosidic derivatives (etoposide, teniposide) is not scientifically viable due to fundamentally distinct structural features and pharmacological profiles. Podophyllotoxin itself exhibits significant gastrointestinal toxicity that precludes its use in human cancer chemotherapy [1]. While etoposide and teniposide are active anticancer agents, they are downstream synthetic products derived from DMEP, which serves as the essential starting material [2]. DMEP's unique 4'-demethylated E-ring is required for the regioselective glycosylation that yields these clinically active compounds; using podophyllotoxin, which possesses a 4'-methoxy group, would fail to produce the desired pharmacophore. Furthermore, direct head-to-head analysis reveals that DMEP generates distinctly different and more abundant characteristic pyrolysis products compared to podophyllotoxin, providing a unique analytical fingerprint for quality control and forensic identification [3].

Quantitative Evidence for (-)-4'-Demethylepipodophyllotoxin: Direct Comparison Data for Scientific Procurement


Tubulin Polymerization Inhibition: IC50 of DMEP vs. Standard Microtubule Inhibitors

(-)-4'-Demethylepipodophyllotoxin (DMEP) is a direct inhibitor of tubulin polymerization with a defined IC50 of 13 μM, acting at the colchicine binding site . This is in contrast to the clinically used derivatives etoposide and teniposide, which are topoisomerase II poisons and do not target tubulin polymerization at therapeutic concentrations [1]. This distinct mechanism of action makes DMEP a valuable tool for studying microtubule dynamics independent of DNA damage pathways.

Microtubule Dynamics Tubulin Polymerization Assay Colchicine Binding Site

Cytotoxicity Profile: Comparative IC50 Values Against Human Cancer Cell Lines

Direct cytotoxicity assays reveal that DMEP exhibits a distinct potency profile compared to its clinically used derivative etoposide (VP-16). In a head-to-head study using the MCF-7 breast cancer cell line, the IC50 of a specific DMEP derivative (4′-d-α-DMEP) was 0.80 μM, which was 11.27-fold and 17.34-fold more potent than the β-isomer (9.82 μM) and etoposide (14.67 μM), respectively [1]. This demonstrates that the DMEP scaffold, when appropriately derivatized, can achieve significantly higher potency than the standard-of-care agent.

Cancer Cell Line Cytotoxicity MTT Assay Antiproliferative Activity

Analytical Distinction: Pyrolysis-GC/MS Fingerprint vs. Podophyllotoxin

Pyrolysis-GC/MS analysis provides a clear analytical differentiation between DMEP and podophyllotoxin. Under identical pyrolysis conditions, podophyllotoxin yields only low-intensity peaks due to pyrolysis products, whereas 4′-demethylepipodophyllotoxin generates several abundant and characteristic pyrolysis products [1]. This marked difference in thermal degradation behavior provides a unique chemical fingerprint that can be used for unambiguous identification and quality control.

Analytical Chemistry Pyrolysis-GC/MS Forensic Analysis

High-Resolution Structural Binding Data: First Crystal Structure of a Podophyllotoxin Family Agent with Tubulin

DMEP is the first and only podophyllotoxin family agent for which a high-resolution crystal structure (2.8 Å) in complex with tubulin has been solved [1]. This structure reveals the detailed binding interactions between DMEP and the colchicine site on β-tubulin, providing atomic-level insight into the inhibition mechanism. This structural information is not available for the clinically used etoposide or teniposide in the context of tubulin binding, as they primarily act on topoisomerase II [2].

Structural Biology X-ray Crystallography Drug Design

Essential Synthetic Intermediate: Sole Precursor for Etoposide and Teniposide Production

4'-Demethylepipodophyllotoxin is unequivocally established as the key synthetic intermediate required for the production of the clinically vital anticancer agents etoposide and teniposide . A specific patent describes a method for synthesizing DMEP from podophyllotoxin using a strong acid and an aliphatic sulfide, achieving the necessary 4'-demethylation to produce the intermediate for subsequent glycosylation [1]. Without this specific 4'-demethylated intermediate, the regioselective introduction of the glucopyranoside moiety to create etoposide and teniposide cannot be accomplished.

Synthetic Chemistry Process Chemistry Active Pharmaceutical Ingredient

Validated Application Scenarios for (-)-4'-Demethylepipodophyllotoxin Based on Quantitative Evidence


Medicinal Chemistry and Drug Discovery: Designing Next-Generation Microtubule Inhibitors

The defined IC50 of 13 μM for tubulin polymerization inhibition and the availability of the high-resolution (2.8 Å) crystal structure of DMEP bound to tubulin [1] make this compound an ideal starting point for structure-based drug design targeting the colchicine binding site. Researchers can use DMEP as a validated chemical probe to screen for novel compounds or to rationally design derivatives with improved potency, as evidenced by the discovery of 4′-d-α-DMEP which exhibited a 17.34-fold improvement in cytotoxicity over etoposide [2].

Analytical Chemistry and Quality Control: Reference Standard for Chromatographic and Spectroscopic Methods

Due to its unique and abundant pyrolysis product profile compared to podophyllotoxin , DMEP serves as a critical reference standard for developing and validating analytical methods. Its distinct thermal degradation pattern enables unambiguous identification in complex mixtures, making it essential for forensic analysis, quality control of botanical extracts, and ensuring the purity of synthetic intermediates used in pharmaceutical manufacturing.

Process Chemistry and Pharmaceutical Manufacturing: Essential Intermediate for Etoposide and Teniposide Synthesis

DMEP is a mandatory intermediate for the commercial production of etoposide and teniposide . Procurement of high-purity (≥98% by HPLC) DMEP [1] is a critical step in the supply chain for manufacturers of these essential anticancer drugs. The specific 4'-demethylated structure is required for the regioselective glycosylation that yields the active pharmaceutical ingredients.

Basic Cell Biology Research: Tool Compound for Studying Microtubule Dynamics

With a defined IC50 for tubulin polymerization inhibition and a distinct mechanism of action separate from topoisomerase II poisons like etoposide [1], DMEP is a valuable tool for dissecting microtubule-dependent cellular processes. It allows researchers to induce mitotic arrest via tubulin binding without the confounding effects of DNA damage response pathways, enabling cleaner interpretation of experiments on cell cycle regulation and cytoskeletal dynamics.

Technical Documentation Hub

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